molecular formula C12H19BrClNO2 B4141037 N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride

N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride

Cat. No. B4141037
M. Wt: 324.64 g/mol
InChI Key: VGSZKWDBBSHADJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride, also known as BEME HCl, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological tool. BEME HCl is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of dopaminergic and serotonergic neurotransmission.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl involves its binding to TAAR1, which leads to the activation of intracellular signaling pathways that modulate neurotransmitter release. Specifically, activation of TAAR1 by N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl can lead to the inhibition of dopamine uptake and the stimulation of dopamine release, which may have implications for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects
N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has been shown to have several biochemical and physiological effects, including the modulation of dopamine and serotonin release in the brain. Additionally, N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has been shown to have anxiolytic and antidepressant-like effects in animal models, which may have implications for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl in lab experiments is its selectivity for TAAR1, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, one limitation is that N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has a relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl and TAAR1. For example, further investigation is needed to elucidate the precise role of TAAR1 in dopamine and serotonin release in the brain. Additionally, the potential therapeutic applications of TAAR1 agonists such as N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl for the treatment of neuropsychiatric disorders should be further explored. Finally, the development of more selective and potent TAAR1 agonists may lead to the discovery of novel pharmacological tools for the study of this receptor.

Scientific Research Applications

N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl has been used extensively in scientific research to investigate the role of TAAR1 in various physiological and pathological processes. For example, studies have shown that activation of TAAR1 by N-(2-bromo-4-ethoxy-5-methoxybenzyl)ethanamine hydrochloride HCl can modulate dopamine release in the brain, which may have implications for the treatment of neuropsychiatric disorders such as schizophrenia and addiction.

properties

IUPAC Name

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-4-14-8-9-6-11(15-3)12(16-5-2)7-10(9)13;/h6-7,14H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSZKWDBBSHADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1Br)OCC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methyl]ethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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